molecular formula C16H18F3N3O2S B2437127 4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 2034418-07-8

4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No. B2437127
CAS RN: 2034418-07-8
M. Wt: 373.39
InChI Key: GBAMJQCKGVPUCM-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine, also known as MPTP, is a chemical compound that has been extensively studied in the field of scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a useful tool in understanding the role of mitochondrial dysfunction in various disease states.

Mechanism of Action

4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine is a potent inhibitor of mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress, which can damage cells and lead to cell death. The selective toxicity of this compound towards dopaminergic neurons is thought to be due to the high energy demands of these neurons, which makes them more susceptible to mitochondrial dysfunction.
Biochemical and Physiological Effects:
This compound has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This decrease in dopamine levels is thought to be responsible for the motor symptoms seen in Parkinson's disease. This compound has also been shown to cause oxidative stress and inflammation, which can contribute to the neurodegenerative process.

Advantages and Limitations for Lab Experiments

4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine is a useful tool for studying the role of mitochondrial dysfunction in various disease states, particularly Parkinson's disease. This compound-induced neurotoxicity in animal models closely mimics the pathology of Parkinson's disease, making it a valuable tool for testing potential therapeutic interventions. However, this compound is a potent neurotoxin and must be handled with care in the laboratory. Additionally, the selective toxicity of this compound towards dopaminergic neurons means that it may not be a suitable model for studying other neurodegenerative diseases.

Future Directions

There are several areas of future research that could be explored using 4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine. One area of interest is the identification of potential therapeutic interventions for Parkinson's disease. This compound-induced neurotoxicity can be used to test the efficacy of various compounds in preventing or reversing dopaminergic neuron degeneration. Another area of interest is the role of mitochondrial dysfunction in other neurodegenerative diseases. While this compound is selective for dopaminergic neurons, it is possible that other neurodegenerative diseases may also be associated with mitochondrial dysfunction. Finally, the development of new animal models that more closely mimic the human pathology of Parkinson's disease could provide valuable insights into the disease process and potential therapeutic targets.

Synthesis Methods

4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine can be synthesized by reacting 1-methyl-3-(pyrazol-3-yl)propan-2-amine with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 109-111°C.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine has been extensively studied in the field of Parkinson's disease research. This compound is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. The use of this compound in animal models has provided valuable insights into the pathogenesis of Parkinson's disease and has allowed researchers to test potential therapeutic interventions.

properties

IUPAC Name

4-(1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-21-9-8-14(20-21)12-6-10-22(11-7-12)25(23,24)15-5-3-2-4-13(15)16(17,18)19/h2-5,8-9,12H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAMJQCKGVPUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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